molecular formula C16H22O7 B570342 Thymol O-β-D-Glucuronide CAS No. 7702-71-8

Thymol O-β-D-Glucuronide

Cat. No.: B570342
CAS No.: 7702-71-8
M. Wt: 326.345
InChI Key: ADQJSAVCKZSGMK-JHZZJYKESA-N
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Description

Thymol O-β-D-Glucuronide is a glucuronide conjugate of thymol, a monoterpene phenol derived from thyme oil. This compound is formed through the process of glucuronidation, where thymol is conjugated with glucuronic acid. This modification enhances the solubility and excretion of thymol, making it more effective in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymol O-β-D-Glucuronide typically involves the reaction of thymol with glucuronic acid in the presence of a catalyst. One common method is the use of trichloroacetimidate as a glucuronidation reagent. The reaction is carried out under mild conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where thymol is incubated with glucuronosyltransferase enzymes. This method is advantageous due to its specificity and efficiency in producing the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Thymol O-β-D-Glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing free thymol and glucuronic acid.

    Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to hydrolysis.

Common Reagents and Conditions:

    Hydrolysis: Typically involves β-glucuronidase enzymes under physiological conditions.

    Oxidation: May involve oxidizing agents like hydrogen peroxide under controlled conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thymol O-β-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing free thymol. Free thymol exerts various biological effects, including:

Properties

CAS No.

7702-71-8

Molecular Formula

C16H22O7

Molecular Weight

326.345

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1

InChI Key

ADQJSAVCKZSGMK-JHZZJYKESA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

5-Methyl-2-(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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